Chloro(2-methoxydodecyl)mercury
Description
Chloro(2-methoxydodecyl)mercury is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 2-methoxydodecyl group. The methoxy (-OCH₃) substitution on the dodecyl chain introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological interactions. This compound is synthesized through mercury alkylation reactions, often involving mercury(II) chloride and methoxy-substituted alkyl precursors under controlled conditions . Its structural complexity and mercury content make it relevant in studies of organometallic chemistry, environmental toxicity, and material science.
Properties
CAS No. |
62594-86-9 |
|---|---|
Molecular Formula |
C13H27ClHgO |
Molecular Weight |
435.40 g/mol |
IUPAC Name |
chloro(2-methoxydodecyl)mercury |
InChI |
InChI=1S/C13H27O.ClH.Hg/c1-4-5-6-7-8-9-10-11-12-13(2)14-3;;/h13H,2,4-12H2,1,3H3;1H;/q;;+1/p-1 |
InChI Key |
ATVLOANHTHAHBP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(C[Hg]Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-methoxydodecyl)mercury typically involves the reaction of 2-methoxydodecyl alcohol with mercuric chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The general reaction scheme is as follows:
C12H25OCH3+HgCl2→C13H27ClHgO+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful handling of mercuric chloride due to its toxicity and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-methoxydodecyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different organomercury compounds.
Reduction Reactions: The mercury center can be reduced to elemental mercury using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the mercury-carbon bond.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium iodide in aqueous or organic solvents.
Reduction: Sodium borohydride in ethanol or methanol.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of different organomercury compounds depending on the nucleophile used.
Reduction: Elemental mercury and the corresponding organic by-product.
Oxidation: Oxidized mercury species and organic by-products.
Scientific Research Applications
Chloro(2-methoxydodecyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of other organomercury compounds and as a preservative in some industrial processes.
Mechanism of Action
The mechanism of action of Chloro(2-methoxydodecyl)mercury involves its interaction with thiol groups in proteins and enzymes. The mercury atom forms a strong bond with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is the basis for its toxicity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Mercury Compounds
Alkoxy-Substituted Mercury Compounds
Compounds with methoxy or ethoxy groups on alkyl chains exhibit distinct physicochemical properties. For example:
- Chloro(2-methoxyoctyl)mercury ([62594-80-3]): A shorter-chain analog (C₈H₁₇ vs.
- Chloro(2-methoxy-1-methylpropyl)mercury ([7401-91-4]): Branched methoxy substitution enhances steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to linear analogs .
Table 1: Key Properties of Alkoxy-Substituted Mercury Compounds
*LogP: Estimated octanol-water partition coefficient.
Chloro-Substituted Mercury Compounds
Chloro ligands are common in mercury compounds, but substituents on the organic chain modulate toxicity and reactivity:
- Chloro(2-hydroxyphenyl)mercury ([90-03-9]): The hydroxyl group increases polarity, improving water solubility but reducing membrane permeability compared to methoxy analogs .
- Chloro(3-nitrophenyl)mercury ([2865-17-0]): Electron-withdrawing nitro groups decrease electron density at mercury, reducing stability in acidic conditions .
Mercury Compounds with Long Alkyl Chains
Long alkyl chains (e.g., dodecyl) enhance lipophilicity, influencing environmental persistence and toxicity:
- Chloro(dodecyl)mercury : The absence of methoxy substitution results in higher volatility and lower thermal stability compared to Chloro(2-methoxydodecyl)mercury.
Table 2: Environmental and Toxicological Profiles
*BAF: Estimated relative to water.
Research Findings and Implications
Fluorescence and Photophysical Properties
This compound shares fluorescence characteristics with other methoxy- and chloro-substituted compounds. For example, Compound 6 (a chloro-substituted analog) exhibits an emission maximum at 420 nm, comparable to methoxyalkyl derivatives, suggesting shared electronic transitions .
Environmental Impact
Methoxyalkyl mercury compounds are less persistent in sediments than methylmercury, as evidenced by lower total mercury content in sediment tests using Vibrio fischeri toxicity assays . However, their degradation products (e.g., elemental mercury) still pose ecological risks.
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